Cas no 1260903-07-8 (2-(6-Bromopyridin-2-yl)ethanamine hydrochloride)

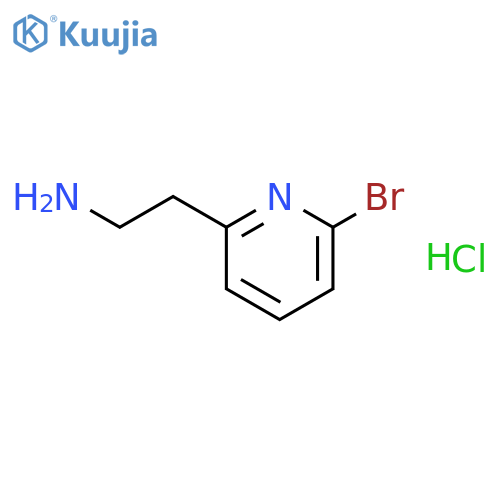

1260903-07-8 structure

商品名:2-(6-Bromopyridin-2-yl)ethanamine hydrochloride

CAS番号:1260903-07-8

MF:C7H10BrClN2

メガワット:237.524699687958

MDL:MFCD15526728

CID:1038282

PubChem ID:53416323

2-(6-Bromopyridin-2-yl)ethanamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(6-Bromopyridin-2-yl)ethanamine hydrochloride

- 2-(6-Bromopyridin-2-yl)ethamine hydrochloride

- 2-Pyridineethanamine, 6-bromo-, hydrochloride (1:1)

- 2-(6-Bromopyridin-2-yl)ethanaminehydrochloride

- A889734

- 1260903-07-8

- DTXSID70697148

- 2-(6-bromopyridin-2-yl)ethanamine;hydrochloride

- 2-(6-bromopyridin-2-yl)ethan-1-amine hydrochloride

- 2-(6-Bromopyridin-2-yl)ethan-1-amine--hydrogen chloride (1/1)

-

- MDL: MFCD15526728

- インチ: InChI=1S/C7H9BrN2.ClH/c8-7-3-1-2-6(10-7)4-5-9;/h1-3H,4-5,9H2;1H

- InChIKey: RRDPDPWTWYSUFJ-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=NC(=C1)Br)CCN.Cl

計算された属性

- せいみつぶんしりょう: 235.97200

- どういたいしつりょう: 235.97159g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 97.6

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9Ų

じっけんとくせい

- PSA: 38.91000

- LogP: 2.84760

2-(6-Bromopyridin-2-yl)ethanamine hydrochloride セキュリティ情報

2-(6-Bromopyridin-2-yl)ethanamine hydrochloride 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(6-Bromopyridin-2-yl)ethanamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM131413-1g |

2-(6-bromopyridin-2-yl)ethan-1-amine hydrochloride |

1260903-07-8 | 95% | 1g |

$356 | 2021-08-05 | |

| Alichem | A029182567-1g |

2-(6-Bromopyridin-2-yl)ethanamine hydrochloride |

1260903-07-8 | 95% | 1g |

$400.00 | 2023-09-03 | |

| Matrix Scientific | 093380-1g |

2-(6-Bromopyridin-2-yl)ethanamine hydrochloride, 95+% |

1260903-07-8 | 95+% | 1g |

$807.00 | 2023-09-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1802342-250mg |

2-(6-Bromopyridin-2-yl)ethanamine hydrochloride |

1260903-07-8 | 98% | 250mg |

¥2984.00 | 2024-08-09 | |

| Matrix Scientific | 093380-250mg |

2-(6-Bromopyridin-2-yl)ethanamine hydrochloride, 95+% |

1260903-07-8 | 95+% | 250mg |

$378.00 | 2023-09-08 | |

| Chemenu | CM131413-1g |

2-(6-bromopyridin-2-yl)ethan-1-amine hydrochloride |

1260903-07-8 | 95% | 1g |

$356 | 2023-02-18 | |

| Alichem | A029182567-250mg |

2-(6-Bromopyridin-2-yl)ethanamine hydrochloride |

1260903-07-8 | 95% | 250mg |

$160.00 | 2023-09-03 | |

| Ambeed | A175972-250mg |

2-(6-Bromopyridin-2-yl)ethanamine hydrochloride |

1260903-07-8 | 95+% | 250mg |

$328.0 | 2024-04-25 |

2-(6-Bromopyridin-2-yl)ethanamine hydrochloride 関連文献

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

1260903-07-8 (2-(6-Bromopyridin-2-yl)ethanamine hydrochloride) 関連製品

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1260903-07-8)2-(6-Bromopyridin-2-yl)ethanamine hydrochloride

清らかである:99%

はかる:250mg

価格 ($):295.0